molecular formula C12H8 B1199973 Biphenylene CAS No. 259-79-0

Biphenylene

Cat. No.: B1199973
CAS No.: 259-79-0
M. Wt: 152.19 g/mol
InChI Key: IFVTZJHWGZSXFD-UHFFFAOYSA-N
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Description

Biphenylene is an organic compound with the chemical formula (C_{12}H_{8}). It is a pale, yellowish solid with a hay-like odor. Structurally, this compound is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This unique structure was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity .

Mechanism of Action

Target of Action

Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds . This forms a 6-4-6 arene system, which was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity . The primary targets of this compound are the π-electronic systems where it can interact and form stable structures.

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily through π-π stacking interactions. The formation mechanism of the this compound network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its formation and stability. The formation of the this compound network follows a novel intra-polymer mechanism consisting of defluorination, dehydrogenation, and C–C coupling stages . The chemisorbed phenylene group on the surface serves as both the key intermediate states and facilitates subsequent C–C couplings .

Pharmacokinetics

For instance, its robust mechanical performance and metallic properties with a n-type Dirac cone could influence its absorption and distribution.

Result of Action

The result of this compound’s action is the formation of a stable, planar structure that exhibits unique electronic and mechanical properties . It is found to be metallic with a n-type Dirac cone , and it exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of the this compound network is facilitated by the substrate, which serves as the active site for defluorination and dehydrogenation . Additionally, the thermal transport properties of this compound can be greatly suppressed by hydrogenation . This suggests that the presence of certain environmental factors, such as hydrogen, can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Biphenylene plays a significant role in biochemical reactions due to its unique structure and electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to exhibit catalytic properties, particularly in the hydrogen evolution reaction (HER), where it outperforms graphene . The interactions between this compound and biomolecules are primarily driven by its π-electronic system, which facilitates binding and catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with a melting point of 109 to 111 °C . Over time, this compound can undergo degradation, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound’s stability and degradation profile can impact its efficacy and safety in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenylene was first synthesized by Lothrop in 1941. One of the major synthetic routes involves the dimerization of the reactive intermediate benzyne. This can be achieved by heating the benzenediazonium-2-carboxylate zwitterion prepared from 2-aminobenzoic acid . Another method involves using o-dihalobenzene as a raw material in the presence of an alkali metal hydride, such as sodium hydride, potassium hydride, calcium hydride, or lithium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of o-diiodobenzene in the presence of alkali metal hydrides is particularly promising for rapid production .

Chemical Reactions Analysis

Types of Reactions: Biphenylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxide, while reduction can yield biphenyl derivatives .

Scientific Research Applications

Biphenylene has a wide range of scientific research applications:

Comparison with Similar Compounds

Biphenylene is unique due to its combination of aromatic and antiaromatic units: benzene and cyclobutadiene, respectively. Similar compounds include:

    Benzene: A simple aromatic hydrocarbon with a single six-membered ring.

    Biphenyl: Composed of two benzene rings connected by a single bond, lacking the antiaromatic character of this compound.

    Cyclobutadiene: An antiaromatic compound with a four-membered ring.

This compound derivatives possess similar reactivities and stabilities as their half acenes fragments, making them suitable for various applications in organic semiconductors and optoelectronic devices .

Properties

IUPAC Name

biphenylene
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InChI

InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVTZJHWGZSXFD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C23
Source PubChem
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Molecular Formula

C12H8
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DSSTOX Substance ID

DTXSID3059765
Record name Biphenylene
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Molecular Weight

152.19 g/mol
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Physical Description

Yellow needles; [Acros Organics MSDS]
Record name Biphenylene
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CAS No.

259-79-0
Record name Biphenylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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